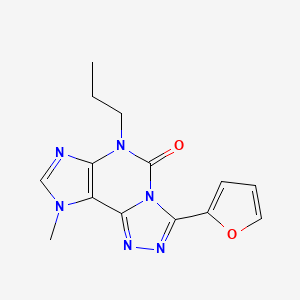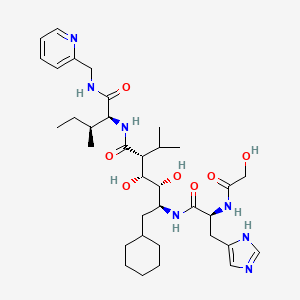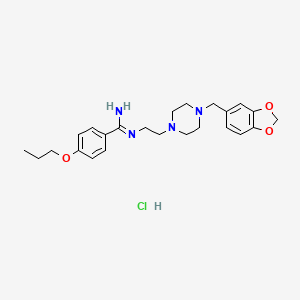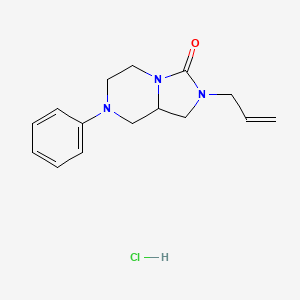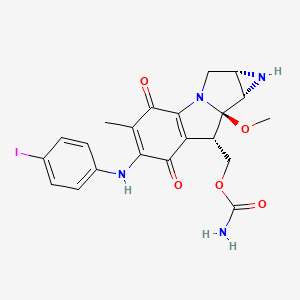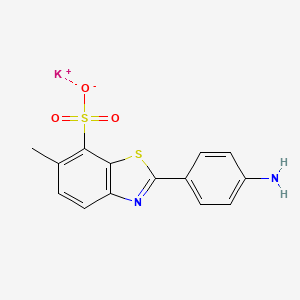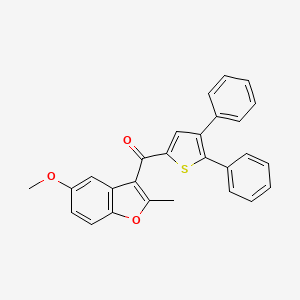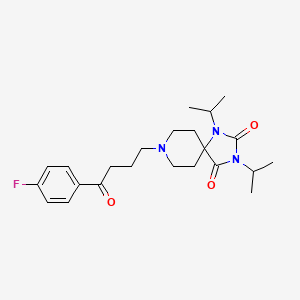
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a selective agonist for delta opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(45)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, isocyanates, and fluorobenzoyl chloride .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving delta opioid receptors, which are targets for pain management and neurological disorders.
Medicine: Potential therapeutic applications include the development of new analgesics and treatments for psychiatric conditions.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- involves its interaction with delta opioid receptors. This compound acts as a selective agonist, binding to the orthosteric site of the receptor. This binding triggers a cascade of intracellular signaling events, leading to the activation of G-protein coupled pathways and subsequent physiological effects, such as analgesia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BW373U86: Another delta opioid receptor agonist with a different chemotype.
Uniqueness
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- is unique due to its specific spirocyclic structure and the presence of the p-fluorobenzoyl group. These features contribute to its selective binding to delta opioid receptors and its distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
102395-35-7 |
|---|---|
Molekularformel |
C23H32FN3O3 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3-di(propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H32FN3O3/c1-16(2)26-21(29)23(27(17(3)4)22(26)30)11-14-25(15-12-23)13-5-6-20(28)18-7-9-19(24)10-8-18/h7-10,16-17H,5-6,11-15H2,1-4H3 |
InChI-Schlüssel |
SQXQLBHZKGQUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





